4-(2-Bromoethyl)morpholine 4-(2-Bromoethyl)morpholine
Brand Name: Vulcanchem
CAS No.: 89583-07-3
VCID: VC1987581
InChI: InChI=1S/C6H12BrNO/c7-1-2-8-3-5-9-6-4-8/h1-6H2
SMILES: C1COCCN1CCBr
Molecular Formula: C6H12BrNO
Molecular Weight: 194.07 g/mol

4-(2-Bromoethyl)morpholine

CAS No.: 89583-07-3

Cat. No.: VC1987581

Molecular Formula: C6H12BrNO

Molecular Weight: 194.07 g/mol

* For research use only. Not for human or veterinary use.

4-(2-Bromoethyl)morpholine - 89583-07-3

Specification

CAS No. 89583-07-3
Molecular Formula C6H12BrNO
Molecular Weight 194.07 g/mol
IUPAC Name 4-(2-bromoethyl)morpholine
Standard InChI InChI=1S/C6H12BrNO/c7-1-2-8-3-5-9-6-4-8/h1-6H2
Standard InChI Key CVMXEDZZSWLXPB-UHFFFAOYSA-N
SMILES C1COCCN1CCBr
Canonical SMILES C1COCCN1CCBr

Introduction

Chemical Identity and Structure

4-(2-Bromoethyl)morpholine is characterized by its unique structural arrangement featuring a six-membered morpholine heterocycle with a 2-bromoethyl group at the nitrogen position. The compound serves as an important intermediate in the synthesis of various pharmaceuticals and organic compounds.

Chemical Identification

The compound 4-(2-Bromoethyl)morpholine is precisely identified through various chemical identifiers as outlined in Table 1.

Table 1: Chemical Identification Parameters of 4-(2-Bromoethyl)morpholine

ParameterValue
CAS Number89583-07-3
Molecular FormulaC6H12BrNO
Molecular Weight194.070 g/mol
IUPAC Name4-(2-bromoethyl)morpholine
Synonyms2-(4-Morpholine)ethyl bromide, 2-morpholinoethyl bromide
InChIInChI=1S/C6H12BrNO/c7-1-2-8-3-5-9-6-4-8/h1-6H2
SMILESC1COCCN1CCBr

The compound contains a morpholine ring, which consists of a six-membered heterocyclic structure with one oxygen and one nitrogen atom. The bromoethyl group is attached to the nitrogen atom, providing a reactive site for various chemical transformations .

Structural Features

The structural features of 4-(2-Bromoethyl)morpholine contribute significantly to its chemical reactivity and applications. The morpholine ring provides a stable scaffold, while the bromoethyl group functions as a reactive center for nucleophilic substitution reactions. This dual functionality makes the compound particularly valuable in organic synthesis .

The presence of both the nitrogen atom in the morpholine ring and the terminal bromine atom creates sites with different electronic properties, enabling selective reactions based on the reagents used. The nitrogen atom can act as a nucleophile, while the bromine atom serves as a good leaving group in substitution reactions .

Physical and Thermodynamic Properties

Understanding the physical and thermodynamic properties of 4-(2-Bromoethyl)morpholine is essential for handling, storage, and application in various chemical processes.

Physical Properties

The compound exists as a liquid at room temperature with specific physical characteristics that determine its behavior under various conditions. These properties are summarized in Table 2.

Table 2: Physical Properties of 4-(2-Bromoethyl)morpholine

PropertyValue
Physical StateLiquid at room temperature
Density1.4±0.1 g/cm³
Boiling Point219.9±25.0 °C at 760 mmHg
Flash Point86.8±23.2 °C
Index of Refraction1.496
Vapor Pressure0.1±0.4 mmHg at 25°C
LogP0.65
Polar Surface Area (PSA)12.47000
Exact Mass193.010223

These physical properties indicate that 4-(2-Bromoethyl)morpholine is a moderately high-boiling liquid with relatively low volatility at room temperature .

Solubility and Stability

The compound shows moderate solubility in polar organic solvents such as methanol, ethanol, and dichloromethane. Its solubility profile is influenced by the polar morpholine ring and the less polar bromoethyl substituent, giving it an amphiphilic character .

Regarding stability, the compound should be stored at -20°C to maintain its integrity over extended periods. Repeated freezing and thawing can lead to product degradation, so it is recommended to store solutions in separate packages for single use .

Synthesis Methods

Several synthetic routes have been developed for the preparation of 4-(2-Bromoethyl)morpholine, reflecting its importance in chemical research and applications.

General Synthetic Approaches

The most common synthetic approaches to 4-(2-Bromoethyl)morpholine involve the reaction of morpholine with bromoethyl-containing compounds or the direct bromination of 2-(morpholin-4-yl)ethanol. These methods typically employ controlled reaction conditions to ensure selective formation of the desired product .

Specific Synthetic Examples

A specific synthetic procedure that illustrates the preparation of related compounds involves the use of 4-(2-chloroethyl)morpholine as a precursor. The reaction scheme below demonstrates this approach:

  • Reaction of a nitrogen-containing heterocycle with cesium carbonate in dimethylformamide

  • Addition of 4-(2-chloroethyl)morpholine hydrochloride

  • Heating the mixture at 50°C

  • Workup and purification by silica gel chromatography

This method has been reported to yield the desired product with approximately 42% efficiency . While this specific example describes the synthesis of a related compound (4-[2-(4-bromo-1H-imidazol-1-yl)ethyl]morpholine), similar approaches can be adapted for the synthesis of 4-(2-Bromoethyl)morpholine.

Applications in Chemical Research and Industry

4-(2-Bromoethyl)morpholine serves as a versatile building block in various chemical applications, particularly in pharmaceutical development and organic synthesis.

Pharmaceutical Applications

Related Compounds and Derivatives

4-(2-Bromoethyl)morpholine exists within a family of related compounds, each with specific applications and properties.

Salt Forms

The hydrobromide salt of 4-(2-Bromoethyl)morpholine (CAS: 42802-94-8, Molecular Formula: C6H13Br2NO, Molecular Weight: 275 g/mol) is a crystalline solid with enhanced stability and solubility characteristics compared to the free base .

This salt form is often preferred in certain synthetic applications due to its handling advantages and reactivity profile. It is typically employed in reactions where enhanced stability or specific solubility properties are required .

Structural Analogs

Several structural analogs of 4-(2-Bromoethyl)morpholine have been synthesized and studied, including:

  • 4-(2-Chloroethyl)morpholine: A related compound with a chloro substituent instead of bromo

  • 4-(2-Iodoethyl)morpholine: An analog with increased reactivity due to the iodo group

  • 4-(2-Hydroxyethyl)morpholine: A precursor often used in the synthesis of haloethyl derivatives

  • 4-Thiomorpholin derivatives: Compounds with sulfur replacing the oxygen in the morpholine ring

These analogs exhibit varying degrees of reactivity and physicochemical properties, providing options for specific synthetic requirements .

Research Significance and Future Perspectives

The continued research interest in 4-(2-Bromoethyl)morpholine reflects its significance in various scientific fields.

Current Research Trends

Current research involving 4-(2-Bromoethyl)morpholine focuses on:

  • Development of novel synthetic methodologies with improved efficiency and selectivity

  • Exploration of new applications in medicinal chemistry and materials science

  • Investigation of structure-activity relationships in compounds containing the morpholinoethyl moiety

  • Optimization of reaction conditions for specific transformations involving this intermediate

Future Research Directions

Future research perspectives for 4-(2-Bromoethyl)morpholine may include:

  • Green chemistry approaches to its synthesis, minimizing the use of hazardous reagents and solvents

  • Application in emerging fields such as bioorthogonal chemistry and materials science

  • Development of immobilized versions for use in continuous flow chemistry

  • Exploration of its potential in asymmetric synthesis through the incorporation of chiral auxiliaries or catalysts

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